molecular formula C13H14N2O2 B2947916 2-(Morpholine-4-carbonyl)indolizine CAS No. 1189657-60-0

2-(Morpholine-4-carbonyl)indolizine

Cat. No.: B2947916
CAS No.: 1189657-60-0
M. Wt: 230.267
InChI Key: HTCBJVXNDHNHEL-UHFFFAOYSA-N
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Description

2-(Morpholine-4-carbonyl)indolizine is a heterocyclic compound that combines the structural features of indolizine and morpholine. Indolizine, an isomer of indole, is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholine-4-carbonyl)indolizine typically involves the annulation of substituted 2-alkylpyridines and cinnamic acids in the presence of copper (II) acetate, powdered nickel, 1,10-phenanthroline, and lithium acetate

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(Morpholine-4-carbonyl)indolizine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Selenium dioxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of 2-(Morpholine-4-carbonyl)indolizine involves its interaction with specific molecular targets and pathways. The indolizine nucleus can bind to various receptors and enzymes, modulating their activity. The morpholine-4-carbonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

    Indole: Shares the indole nucleus but lacks the morpholine-4-carbonyl group.

    Indolizine: The parent compound without the morpholine-4-carbonyl group.

    Morpholine: Contains the morpholine ring but lacks the indolizine nucleus.

Uniqueness: 2-(Morpholine-4-carbonyl)indolizine is unique due to the combination of the indolizine and morpholine-4-carbonyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

indolizin-2-yl(morpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-13(14-5-7-17-8-6-14)11-9-12-3-1-2-4-15(12)10-11/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCBJVXNDHNHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN3C=CC=CC3=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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